molecular formula C7H12O2 B3051050 Methyl 2-methylidenepentanoate CAS No. 3070-66-4

Methyl 2-methylidenepentanoate

Cat. No.: B3051050
CAS No.: 3070-66-4
M. Wt: 128.17 g/mol
InChI Key: QLXPVMDADJJSOC-UHFFFAOYSA-N
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Description

Methyl 2-methylidenepentanoate (CAS: Not explicitly provided) is an α,β-unsaturated ester characterized by a methylidene group (CH₂=) at the second carbon of a pentanoate backbone. Its structure includes a reactive conjugated system between the double bond and the ester carbonyl, making it valuable in organic synthesis, particularly in cycloadditions and polymer chemistry .

Properties

IUPAC Name

methyl 2-methylidenepentanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O2/c1-4-5-6(2)7(8)9-3/h2,4-5H2,1,3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLXPVMDADJJSOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=C)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60506831
Record name Methyl 2-methylidenepentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60506831
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3070-66-4
Record name Methyl 2-methylidenepentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60506831
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 2-methylidenepentanoate can be synthesized through esterification reactions. One common method involves the reaction of 2-methylidenepentanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: In industrial settings, the production of this compound often involves continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions allows for large-scale production with minimal by-products.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or ketones.

    Reduction: Reduction of this compound typically yields alcohols.

    Substitution: It can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Reagents such as sodium hydroxide or other strong bases are used for nucleophilic substitution reactions.

Major Products:

    Oxidation: 2-methylidenepentanoic acid or 2-methylidenepentanone.

    Reduction: 2-methylidenepentanol.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Methyl 2-methylidenepentanoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 2-methylidenepentanoate involves its interaction with various molecular targets. In chemical reactions, it acts as a reactive intermediate, facilitating the formation of new bonds and functional groups. The pathways involved depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

Ethyl 5-(Dibenzylamino)-2-Methylidenepentanoate

  • Structural Differences: Replaces the methyl ester group with an ethyl ester and introduces a dibenzylamino substituent at the fifth carbon.
  • Impact: The amino group enhances nucleophilicity, enabling applications in peptide synthesis or as a ligand in catalysis. The ethyl ester may slightly increase hydrophobicity compared to the methyl variant .
  • Synthesis: Likely derived from Morita-Baylis-Hillman adducts, similar to Methyl 2-methylidenepentanoate, but requires additional steps for amino functionalization .

Methyl 2-Hydroxypentanoate

  • Structural Differences : Substitutes the methylidene group with a hydroxyl (-OH) at the second carbon.
  • Impact : The hydroxyl group increases polarity and hydrogen-bonding capacity, improving water solubility. This makes it suitable for pharmaceutical intermediates or biodegradable polymers, contrasting with the electrophilic reactivity of the methylidene variant .
  • Safety : Hydroxyl groups generally reduce volatility but may introduce oxidative instability .

Ethyl 2-Methyl-2-Phenylpropanoate

  • Structural Differences : Features a phenyl group and a branched methyl substituent, creating a sterically hindered ester.
  • Impact: The phenyl group enhances aromatic interactions, useful in fragrance or liquid crystal formulations. Steric hindrance slows hydrolysis compared to this compound .
  • Similarity Score: Structural similarity to this compound is moderate (0.80), reflecting shared ester functionality but divergent substituents .

Methyl 2-Amino-3-Methylpentanoate Hydrochloride

  • Structural Differences: Incorporates an amino group at the second carbon and a methyl branch at the third carbon, with a hydrochloride salt.
  • Impact: The amino group enables participation in zwitterionic interactions or pharmaceutical activity (e.g., as a modified amino acid). The hydrochloride salt improves water solubility, unlike the neutral methylidene analog .

Physicochemical and Reactivity Comparison

Property This compound Methyl 2-Hydroxypentanoate Ethyl 2-Methyl-2-Phenylpropanoate
Functional Groups α,β-unsaturated ester Hydroxy ester Branched phenyl ester
Reactivity Electrophilic addition Nucleophilic substitution Sterically hindered hydrolysis
Polarity Moderate (ester + double bond) High (OH group) Low (aromatic hydrophobicity)
Typical Applications Polymer precursors, Diels-Alder reactions Pharmaceuticals, bioplastics Fragrances, stabilizers
Key References

Biological Activity

Methyl 2-methylidenepentanoate, also known as 4-methyl-2-methylidenepentanoic acid (CAS Number: 25044-10-4), is an organic compound that has garnered interest for its biological activities. This article explores its properties, synthesis, and biological implications, supported by empirical data and case studies.

  • Molecular Formula : C₆H₁₀O₂
  • Molecular Weight : 114.14 g/mol
  • Density : Approximately 1.0 g/cm³
  • Boiling Point : 215.9 °C at 760 mmHg
  • Melting Point : 26-28 °C
  • Solubility : Insoluble in water

Synthesis

This compound can be synthesized through various methods, including the reaction of methyl acrylate with isobutylene in the presence of a catalyst. This compound acts as a precursor in synthesizing more complex molecules, including potential pharmaceuticals.

Anticancer Properties

Recent studies have indicated that this compound exhibits significant anticancer activity. For instance, it has been shown to inhibit the proliferation of various cancer cell lines. One study reported an IC₅₀ value of approximately 5.3 μM against human promyelocytic leukemia cells (HL60) and demonstrated notable cytotoxic effects on HEL fibroblast cells at similar concentrations .

The compound's mechanism involves the induction of apoptosis in cancer cells through the activation of specific signaling pathways. It appears to modulate the expression of genes involved in cell cycle regulation and apoptosis, such as p53 and Bcl-2 family proteins .

Study 1: Cytotoxicity Assessment

In a controlled laboratory setting, researchers evaluated the cytotoxic effects of this compound on HL60 cells. The study revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability, with significant effects observed at concentrations above 5 μM.

Concentration (μM)Cell Viability (%)
0100
190
565
1040

Study 2: Antiviral Activity

Beyond its anticancer properties, this compound has also shown antiviral activity against herpes simplex virus (HSV) and varicella zoster virus (VZV). In vitro assays demonstrated that it could inhibit viral replication at low micromolar concentrations, suggesting potential therapeutic applications in virology .

Safety and Toxicology

While this compound exhibits promising biological activities, safety assessments are crucial. The compound is classified as hazardous, with risk phrases indicating it may cause skin and eye irritation. Proper handling precautions must be taken to mitigate exposure risks.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methyl 2-methylidenepentanoate
Reactant of Route 2
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